

physicochemical characteristics of 5-hydroxyheptanoic acid

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Compound of Interest

Compound Name: *5-Hydroxyheptanoic acid*

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An In-Depth Technical Guide to the Physicochemical Characteristics of **5-Hydroxyheptanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyheptanoic acid ($C_7H_{14}O_3$) is a chiral carboxylic acid with significant potential as a building block in chemical synthesis and as a molecule of interest in metabolic studies. As a less-prevalent isomer of other hydroxyheptanoic acids, its specific, experimentally-derived physicochemical data is not widely documented in public databases. This guide, therefore, serves a dual purpose: first, to present a robust, predicted physicochemical profile based on established principles and data from closely related structural analogs, and second, to provide the detailed experimental and analytical frameworks necessary for its empirical characterization. This document is structured to provide researchers and drug development professionals with both a comprehensive theoretical understanding and a practical guide to generating empirical data for this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure. **5-Hydroxyheptanoic acid** is a seven-carbon aliphatic chain with a carboxylic acid at the C1 position and a hydroxyl group at the C5 position.

- Molecular Formula: C₇H₁₄O₃
- Molecular Weight: 146.18 g/mol [\[1\]](#)[\[2\]](#)
- Chirality: The C5 carbon is a stereocenter, meaning **5-hydroxyheptanoic acid** exists as two distinct enantiomers: (R)-**5-hydroxyheptanoic acid** and (S)-**5-hydroxyheptanoic acid**. This chirality is a critical consideration in drug development and stereoselective synthesis, as different enantiomers can exhibit vastly different biological activities and metabolic fates.

Caption: Chemical structure of **5-hydroxyheptanoic acid**, with the chiral center at C5.

Predicted Physicochemical Properties

In the absence of extensive experimental data for **5-hydroxyheptanoic acid**, we can generate a reliable, predictive profile by leveraging data from its isomers and homologs. The properties of short-chain carboxylic acids are well-understood, allowing for robust computational modeling and logical extrapolation. The following table summarizes these predicted values.

Property	Predicted Value	Scientific Rationale & Comparative Data
Appearance	Colorless to light-yellow liquid or low-melting solid	Based on the physical form of related compounds like 7-hydroxyheptanoic acid.[3]
Boiling Point	~280-300 °C (at 760 mmHg)	Estimated based on the predicted boiling point of 7-hydroxyheptanoic acid (~285 °C).[4] The position of the hydroxyl group is expected to have a minor impact on the boiling point compared to the overall chain length and presence of functional groups.
Melting Point	< 40 °C	Significantly lower than its isomer, 7-hydroxyheptanoic acid (46 °C).[5] The secondary hydroxyl group in the 5-position disrupts crystal lattice packing more effectively than the primary hydroxyl in the 7-position, leading to a lower melting point.
Water Solubility	High	The presence of both a carboxylic acid and a hydroxyl group allows for extensive hydrogen bonding with water. Homologous short-chain hydroxy acids, such as 5-hydroxyhexanoic acid, are readily soluble.[6]
pKa	~4.7 - 4.9	The pKa is dominated by the carboxylic acid group. For simple aliphatic carboxylic acids, the pKa is typically

around 4.8.[7] The hydroxyl group at C5 is sufficiently distant so as not to exert a strong inductive effect, as confirmed by the predicted pKa of 7-hydroxyheptanoic acid (4.76).[5]

The octanol-water partition coefficient (LogP) reflects lipophilicity. The value is predicted to be slightly higher than that of 5-hydroxyhexanoic acid (0.2-0.3) due to the additional methylene group, and slightly lower than heptanoic acid itself (~2.5) due to the polar hydroxyl group.[8] [9]

LogP	0.7 - 1.2
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Framework for Empirical Characterization

The following protocols outline the gold-standard methodologies required to empirically determine the physicochemical properties of **5-hydroxyheptanoic acid**. These are presented not just as steps, but with an emphasis on the underlying principles that ensure data integrity.

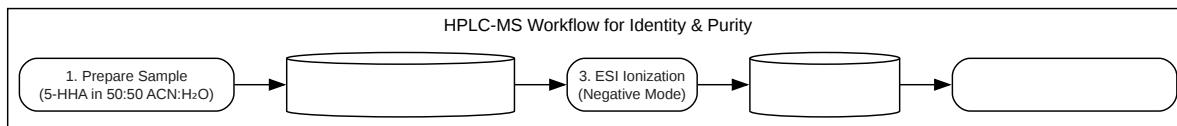
Purity and Identity Confirmation via HPLC-MS

Expertise & Experience: Before any property is measured, the identity and purity of the analyte must be unequivocally confirmed. A high-resolution mass spectrometer coupled with liquid chromatography provides definitive mass evidence and separates the target compound from any impurities or isomers.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh and dissolve ~1 mg of **5-hydroxyheptanoic acid** in 1 mL of a 50:50 water:acetonitrile mixture.

- Chromatographic Separation:
 - System: Agilent 1290 Infinity II LC or equivalent.
 - Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometric Detection:
 - System: Agilent 6546 Q-TOF or equivalent.
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
 - Rationale: The carboxylic acid is readily deprotonated in negative mode, providing a strong signal for the $[M-H]^-$ ion.
 - Mass Range: 50-500 m/z.
- Data Analysis: Confirm the presence of a chromatographic peak corresponding to an accurate mass of 145.0865 m/z ($[C_7H_{13}O_3]^-$). Purity is determined by the area percentage of the main peak in the chromatogram.



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Caption: A self-validating workflow for confirming the identity and purity of the analyte.

Melting Point Determination (for solid samples)

Trustworthiness: The melting point is a fundamental physical property that also serves as a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound.

Methodology (Capillary Method):

- **Sample Loading:** Finely powder the solid sample and pack it into a capillary tube to a depth of 2-3 mm.
- **Apparatus:** Place the tube into a calibrated digital melting point apparatus (e.g., a Stuart SMP10).
- **Rapid Scan:** Conduct an initial rapid temperature ramp (10-20 °C/min) to approximate the melting point.
- **Refined Scan:** Using a fresh sample, heat the apparatus to ~15 °C below the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min.
 - **Causality:** A slow ramp rate ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading.
- **Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting point is reported as the range $T_1 - T_2$.

Solubility Determination (Shake-Flask Method)

Authoritative Grounding: The shake-flask method is the internationally recognized gold standard (OECD Guideline 105) for determining water solubility, as it ensures that a true equilibrium is reached between the dissolved and undissolved states of the compound.

Methodology:

- System Preparation: Add an excess amount of **5-hydroxyheptanoic acid** to a known volume of purified water in a sealed, temperature-controlled vessel (e.g., 25 °C). The excess solid should be clearly visible.
- Equilibration: Agitate the mixture for at least 24 hours. A preliminary study should confirm that equilibrium is reached within this timeframe (i.e., concentrations measured at 24h and 48h are identical).
- Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid.
- Sampling & Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase. Analyze its concentration using a validated analytical method, such as the HPLC method described in section 3.1.

Predicted Spectroscopic Profile

While experimental spectra for **5-hydroxyheptanoic acid** are not readily available, its structure allows for a confident prediction of its key spectroscopic features.

- ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton environment. Key features would include:
 - A triplet for the terminal methyl (CH₃) group.
 - A multiplet for the proton on the chiral carbon (CH-OH).
 - A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.
 - A very broad singlet for the carboxylic acid (COOH) proton, also exchangeable.
 - A series of multiplets for the methylene (CH₂) protons along the backbone.
- ¹³C NMR (Carbon NMR): The spectrum would display seven distinct signals corresponding to the seven carbon atoms:
 - A downfield signal (~175-180 ppm) for the carbonyl carbon of the carboxylic acid.

- A signal for the carbon attached to the hydroxyl group (~65-75 ppm).
- A series of signals in the aliphatic region for the remaining five carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic, strong absorption bands:
 - A very broad band from ~2500-3300 cm^{-1} , characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
 - A sharp, strong band at ~1700-1725 cm^{-1} , corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[\[4\]](#)

Conclusion

5-Hydroxyheptanoic acid represents a molecule with considerable synthetic and potential biological value. While a comprehensive, experimentally verified dataset of its physicochemical properties is yet to be established in the public domain, this guide provides a robust, scientifically-grounded framework for its characterization. By combining predictive modeling based on well-understood chemical principles with established, self-validating experimental protocols, researchers can confidently generate the empirical data needed to advance their work. The methodologies and predicted values herein serve as an essential starting point for any scientist or drug development professional seeking to explore the potential of this promising molecule.

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